N4-Acetylsulfamethoxazole-d4: A Technical Guide for Researchers
N4-Acetylsulfamethoxazole-d4: A Technical Guide for Researchers
An in-depth examination of the chemical properties, synthesis, and analytical applications of the deuterated internal standard, N4-Acetylsulfamethoxazole-d4.
N4-Acetylsulfamethoxazole-d4 is the deuterated form of N4-Acetylsulfamethoxazole, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its isotopic labeling makes it an invaluable tool, particularly as an internal standard, for the accurate quantification of N4-Acetylsulfamethoxazole in various biological matrices during pharmacokinetic, drug metabolism, and environmental monitoring studies. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and detailed experimental protocols for its application in bioanalytical methods.
Core Chemical and Physical Properties
Table 1: General Chemical Properties of N4-Acetylsulfamethoxazole-d4
| Property | Value | Source(s) |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [1] |
| Synonyms | N-Acetyl Sulfamethoxazole-d4, Acetylsulfamethoxazole D4 | [1] |
| CAS Number | 1215530-54-3 | [2] |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [2] |
| Appearance | Solid | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Table 2: Physicochemical Data of N4-Acetylsulfamethoxazole-d4 and its Non-Deuterated Analog
| Property | N4-Acetylsulfamethoxazole-d4 | N4-Acetylsulfamethoxazole (Non-deuterated) | Source(s) |
| Molecular Weight | 299.34 g/mol | 295.31 g/mol | [2],[3] |
| Monoisotopic Mass | 299.08778406 Da | 295.06269 Da | [1] |
| Melting Point | Data not available | ~222-229 °C (with decomposition) | N/A |
| pKa (Strongest Acidic) | Data not available (Predicted to be similar to non-deuterated form) | 5.60 ± 0.50 (Predicted) | N/A |
| XLogP3 | 0.7 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | 6 | [1] |
| Rotatable Bond Count | 4 | 4 | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly) | [2] |
Metabolic Pathway of Sulfamethoxazole
N4-Acetylsulfamethoxazole is the major metabolite of sulfamethoxazole, formed via acetylation in the liver by N-acetyltransferase enzymes. This metabolic conversion is a critical step in the drug's detoxification and elimination pathway.
Metabolic conversion of Sulfamethoxazole.
Synthesis of N4-Acetylsulfamethoxazole-d4
A specific, detailed synthesis protocol for N4-Acetylsulfamethoxazole-d4 is not publicly available. However, a plausible synthetic route can be inferred from general methods for the synthesis of N-acyl sulfonamides and deuterated compounds. The synthesis would likely involve the acetylation of deuterated sulfamethoxazole (Sulfamethoxazole-d4).
A general approach involves the reaction of a sulfonamide with an acid anhydride or acid chloride in the presence of a base.[4] Therefore, the synthesis of N4-Acetylsulfamethoxazole-d4 would likely start with commercially available Sulfamethoxazole-d4, which is then acetylated at the N4 position.
Plausible synthesis of N4-Acetylsulfamethoxazole-d4.
Experimental Protocols: Bioanalytical Application
N4-Acetylsulfamethoxazole-d4 is primarily used as an internal standard for the quantification of sulfamethoxazole and its metabolites in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies.
Objective: To quantify the concentration of N4-Acetylsulfamethoxazole in a biological matrix (e.g., plasma, urine) using N4-Acetylsulfamethoxazole-d4 as an internal standard.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
N4-Acetylsulfamethoxazole analytical standard
-
N4-Acetylsulfamethoxazole-d4 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of N4-Acetylsulfamethoxazole and N4-Acetylsulfamethoxazole-d4 in methanol.
-
Perform serial dilutions of the N4-Acetylsulfamethoxazole stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards at appropriate concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard (N4-Acetylsulfamethoxazole-d4) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 300 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N4-Acetylsulfamethoxazole: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
N4-Acetylsulfamethoxazole-d4: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will be shifted by +4 m/z compared to the non-deuterated analyte.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (N4-Acetylsulfamethoxazole) and the internal standard (N4-Acetylsulfamethoxazole-d4).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N4-Acetylsulfamethoxazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical workflow for quantification.
Conclusion
N4-Acetylsulfamethoxazole-d4 is an essential analytical tool for researchers in drug development, clinical chemistry, and environmental science. Its stable isotopic labeling ensures high accuracy and precision in the quantification of sulfamethoxazole's primary metabolite. This guide provides the core chemical properties and a detailed, adaptable experimental protocol to facilitate its effective use in the laboratory. While some experimental data for the deuterated form remains to be definitively established, the information provided for its non-deuterated analog offers a reliable foundation for its application.
References
- 1. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N4-Acetylsulfamethoxazole-d4 (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 3. vivanls.com [vivanls.com]
- 4. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
